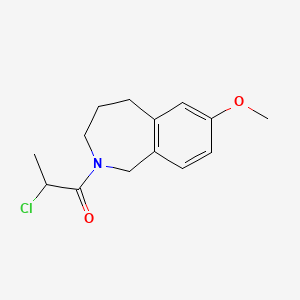

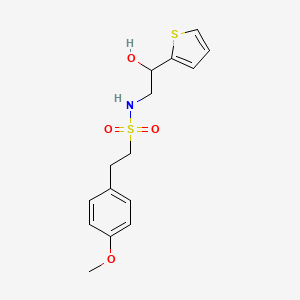

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

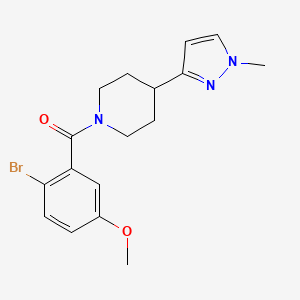

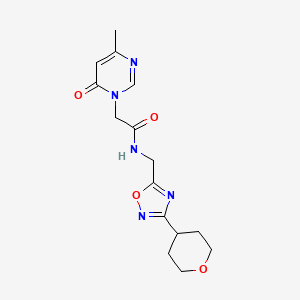

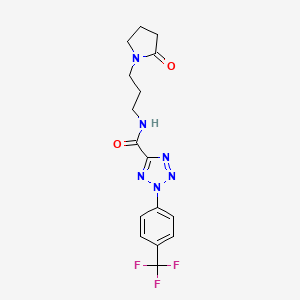

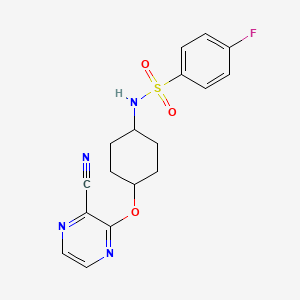

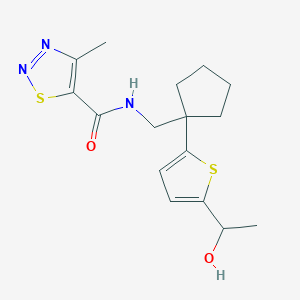

Molecular Structure Analysis

The molecular structure of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide consists of a triazine core with attached phenyl and thiophene moieties. The hexyloxy group enhances its solubility and stability. Refer to the SMILES notation for its structural representation: CCCCCOc1ccc(c(O)c1)-c2nc(nc(n2)-c3ccccc3)-c4ccccc4 .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 147-151°C (literature value) .

- Solubility : Soluble in methyl methacrylate, methylene chloride, chloroform, and toluene .

- UV Absorption : It functions as a low-volatile UV light absorber and stabilizer, enhancing the weathering resistance of polycarbonates and polyesters .

Scientific Research Applications

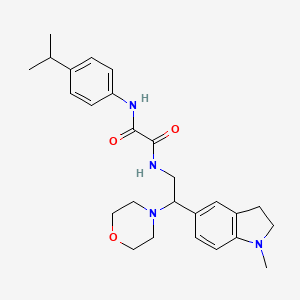

Medicinal Chemistry

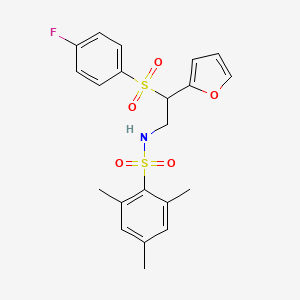

Sulfonamide derivatives are widely used in medicinal chemistry due to their diverse biological activities. They have been employed in the synthesis of various pharmacological agents, including diuretics, carbonic anhydrase inhibitors, and anticonvulsants .

Antimicrobial Agents

Many sulfonamides possess antimicrobial properties and have been used as antibacterial and antiviral agents. They are part of the sulfa drugs class, which were among the first antibiotics to be used in treatment .

Anti-inflammatory Agents

Thiophene derivatives have shown anti-inflammatory activity in various studies. Compounds containing a thiophene nucleus can act as anti-inflammatory agents .

Neurological Disorders

Some thiophene-based compounds have been investigated for their potential use in treating neurological disorders such as Alzheimer’s disease due to their ability to act as serotonin antagonists .

Cancer Research

Sulfonamide derivatives have been explored for their potential anticancer properties. They can be designed to target specific pathways or proteins involved in cancer cell proliferation .

Agricultural Chemistry

In agriculture, sulfonamide derivatives can be used to create compounds that serve as herbicides or pesticides, contributing to plant protection and crop yield improvement .

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-20-13-6-4-12(5-7-13)8-10-22(18,19)16-11-14(17)15-3-2-9-21-15/h2-7,9,14,16-17H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWPJGSFOXCSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)

![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)

![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911316.png)